MRS-2179

Receptor Pharmacology Binding Assay P2Y1 Selectivity

Researchers using P2Y1 antagonists often face functional inconsistencies when substituting compounds without empirical validation. MRS-2179 provides a well-characterized competitive profile (KB = 100 nM) with documented inverse agonist activity at constitutively active P2Y1 receptors. - Enables Schild analysis and benchmark concentration-response curves in platelet aggregation assays. - Suppresses constitutive Gq/β-arrestin signaling in HEK293T cells and human platelets. - Validated in vivo efficacy in murine thrombosis models (FeCl3 arterial injury).

Molecular Formula C11H15N5O9P2-2
Molecular Weight 423.21 g/mol
Cat. No. B10763347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS-2179
Molecular FormulaC11H15N5O9P2-2
Molecular Weight423.21 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-]
InChIInChI=1S/C11H17N5O9P2/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22)/p-2/t6-,7+,8+/m0/s1
InChIKeyCCPLITQNIFLYQB-XLPZGREQSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRS-2179: A Benchmark Competitive P2Y1 Receptor Antagonist for Thrombosis and Purinergic Signaling Research


MRS-2179 is a competitive antagonist of the P2Y1 purinergic receptor [1], a key mediator of ADP-induced platelet activation and thrombosis. As a nucleotide analog (2′-deoxy-N6-methyladenosine 3′,5′-bisphosphate), it exhibits a reported KB of 102 nM (or 100 nM) at the turkey P2Y1 receptor with a pA2 of 6.99 [2]. It demonstrates selectivity for P2Y1 over other P2Y subtypes (P2Y2, P2Y4, P2Y6, P2Y12, P2Y13) and P2X ligand-gated ion channels (P2X1, P2X2, P2X3, P2X4) at concentrations up to 10–30 μM [3]. MRS-2179 is widely utilized as a pharmacological tool to dissect P2Y1-mediated signaling in platelet aggregation studies, vascular biology, and gastrointestinal neuromuscular transmission.

Why MRS-2179 Cannot Be Substituted with Other P2Y1 Antagonists: Divergent Potency, Inverse Agonism, and Pharmacological Profile


P2Y1 antagonists are not functionally interchangeable due to substantial differences in binding affinity, inverse agonist properties, and overall potency. For example, MRS-2179 (KB ~100 nM) is significantly less potent than the high-affinity MRS-2500 (Ki = 0.78 nM) , but it offers a well-characterized pharmacological profile as the prototypical competitive antagonist [1]. Critically, MRS-2179, along with MRS-2279 and MRS-2500, has been shown to act as an inverse agonist at constitutively active P2Y1 receptors in human platelets, a property that may be absent in neutral antagonists [2]. This functional nuance can drastically alter experimental outcomes in assays involving basal receptor activity. Substituting MRS-2179 with a more potent analog (e.g., MRS-2500) or a structurally distinct scaffold without direct empirical validation of the experimental system would compromise data comparability and the interpretation of receptor signaling mechanisms.

MRS-2179 Evidence-Based Differentiation: Quantified Potency, Selectivity, and Functional Impact Versus Key P2Y1 Antagonists


Comparative Binding Affinity and Selectivity Profile of MRS-2179 vs. MRS-2500 and MRS-2279

MRS-2179 exhibits a distinct affinity profile compared to high-affinity P2Y1 antagonists. Its reported KB at the turkey P2Y1 receptor is 102 nM (pA2 6.99), which is approximately 130-fold lower affinity than MRS-2500 (Ki = 0.78 nM) and 40-fold lower than MRS-2279 (Ki = 2.5 nM) [1]. This difference in primary target affinity translates to a rank order of potency of MRS-2500 > MRS-2279 > MRS-2179 in functional assays of gastrointestinal neuromuscular transmission [2].

Receptor Pharmacology Binding Assay P2Y1 Selectivity

Functional Antagonism of ADP-Induced Platelet Aggregation: MRS-2179 vs. In-Class P2Y1 Antagonists

MRS-2179 inhibits ADP-induced human platelet shape change and aggregation with a pA2 of 6.55 ± 0.05 (Schild analysis) and an IC50 of 0.26 μM for intracellular Ca2+ mobilization . In comparison, the more potent MRS-2500 inhibits ADP-induced human platelet aggregation with an IC50 of 0.95 nM . MRS-2179 is also selective for P2Y1 over P2X1 (IC50 = 1.15 μM) and P2X3 (IC50 = 12.9 μM) receptors .

Platelet Aggregation Thrombosis Antiplatelet Functional Assay

Rank Order of Potency in Gastrointestinal Neuromuscular Transmission: MRS-2179 vs. MRS-2279 and MRS-2500

In the rat colon, P2Y1 antagonists inhibit the fast component of inhibitory junction potentials (IJP). The rank order of potency is MRS-2500 > MRS-2279 > MRS-2179 [1]. While all three compounds inhibit the fast IJP, their differential potency influences the concentration required to achieve effective blockade of purinergic neuromuscular transmission.

Gastrointestinal Motility Neuromuscular Junction Inhibitory Junction Potential P2Y1 Signaling

In Vivo Antithrombotic Efficacy: MRS-2179 Prolongs Bleeding Time and Reduces Thrombus Formation

MRS-2179 (50 mg/kg, i.v.) prolongs tail bleeding time in mice and decreases platelet thrombus formation in a mouse model of FeCl3-induced arterial thrombosis [1]. It also increases resistance to thromboembolism induced by collagen/epinephrine or tissue factor in mice [2]. While direct comparator data with MRS-2500 or MRS-2279 in the same models is limited, the in vivo antithrombotic activity of MRS-2179 is a key differentiator from purely in vitro tool compounds.

In Vivo Pharmacology Thrombosis Model Bleeding Time Antithrombotic

Inverse Agonism at Constitutively Active P2Y1 Receptors: A Shared Property with MRS-2279 and MRS-2500

MRS-2179, MRS-2279, and MRS-2500 all behave as inverse agonists at constitutively active P2Y1 receptors in human platelets and HEK293T cells, abolishing receptor-dependent constitutive Gq protein signaling and β-arrestin 2 recruitment [1]. This is a class-level property that distinguishes these antagonists from neutral antagonists that only block agonist-induced activity.

Constitutive Activity Inverse Agonism GPCR Signaling Platelet Biology

Microfluidic Thrombosis Model: MRS-2179 Inhibits Platelet Deposition Under Flow

In a microfluidic model of thrombosis under flow conditions, MRS-2179 inhibited platelet deposition on collagen with a calculated IC50 of 0.155 μM [1]. In contrast, the P2Y12 antagonist 2-MeSAMP exhibited an IC50 of 2.558 ± 0.799 μM [2], indicating that MRS-2179 is approximately 16.5-fold more potent in this flow-based assay of platelet accumulation.

Microfluidics Thrombosis Shear Flow Platelet Adhesion

Strategic Applications of MRS-2179: Leveraging Moderate Potency, Inverse Agonism, and In Vivo Validation for P2Y1 Research


Calibrating P2Y1 Antagonist Potency in Platelet Aggregation Assays

MRS-2179, with its moderate potency (pA2 = 6.55) and well-documented competitive antagonism profile , serves as an ideal reference compound for establishing concentration-response curves and Schild analysis in human platelet aggregation assays. Its use allows researchers to benchmark novel P2Y1 antagonists and to differentiate the relative contribution of P2Y1 versus P2Y12 pathways in ADP-induced platelet activation [4].

Investigating Constitutive P2Y1 Receptor Signaling and Inverse Agonist Pharmacology

Given its demonstrated inverse agonist activity at constitutively active P2Y1 receptors in human platelets , MRS-2179 is a critical tool for studies examining basal GPCR tone. It can be used to suppress constitutive Gq and β-arrestin signaling in HEK293T cells or platelets, providing a platform to assess the physiological relevance of P2Y1 receptor constitutive activity and its potential dysregulation in thrombotic or bleeding disorders .

In Vivo Proof-of-Concept for P2Y1-Mediated Antithrombotic Strategies

MRS-2179 has validated in vivo efficacy in mouse models of thrombosis, including prolonged bleeding time and reduced thrombus formation following FeCl3-induced arterial injury [4]. It is a suitable tool for acute in vivo pharmacological studies aimed at establishing the role of P2Y1 in hemostasis and thrombosis, and for evaluating the therapeutic window of P2Y1 blockade relative to bleeding risk.

Microfluidic and Flow-Based Thrombosis Modeling

MRS-2179's potent inhibition of platelet deposition under arterial shear flow (IC50 = 0.155 μM) makes it a valuable reagent in microfluidic 'vessel-on-a-chip' systems. Researchers can use MRS-2179 to dissect the specific contribution of P2Y1 to platelet adhesion, activation, and thrombus growth under defined hemodynamic conditions, offering a more physiologically relevant alternative to static aggregation assays.

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